1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone
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Overview
Description
1-[4-(3-hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone is a diarylmethane.
Scientific Research Applications
Improved Pharmaceutical Synthesis
- Iloperidone Synthesis : An improved process for synthesizing Iloperidone, an antipsychotic agent, involves the use of 1,3-difluorobenzene and 1-(4-hydroxy-3-methoxyphenyl)ethanone as starting materials. This process highlights a key intermediate step in the stereoselective formation of Z-4-(2,4-difluorobenzoyl)piperidine oxime, using the chemical structure related to the query compound (Shang et al., 2015).
Antimicrobial and Antiallergic Activities
- Antiallergy Activity : A study synthesized a series of compounds structurally similar to the query compound, showing potent antiallergy activity in the passive foot anaphylaxis assay, an IgE-mediated model. This indicates the potential of related compounds in antiallergic applications (Walsh et al., 1989).
- Antimicrobial Applications : Novel compounds related to the query structure have been synthesized and evaluated for their antimicrobial activity. This research expands the potential application of similar compounds in combating microbial infections (Nagamani et al., 2018).
Organic Synthesis and Analytical Studies
- Metabolite Identification : Iloperidone, structurally related to the query compound, is extensively metabolized to various metabolites, as observed in studies using LC/MS/MS techniques. This research contributes to understanding the metabolic pathways of similar compounds (Mutlib et al., 1995).
- Chemical Synthesis Processes : Research into the synthesis of related compounds, such as 1-(4-hydroxy-3-methoxyphenyl)ethanone, informs methods of producing key intermediates for pharmaceuticals, offering insights into more efficient and sustainable chemical synthesis processes (Moskvina et al., 2015).
Properties
Molecular Formula |
C21H25NO5 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[4-(3-hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H25NO5/c1-14(23)22-11-9-21(10-12-22,15-7-8-19(26-2)18(25)13-15)16-5-4-6-17(24)20(16)27-3/h4-8,13,24-25H,9-12H2,1-3H3 |
InChI Key |
OUIJROJMBAIVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)OC)O)C3=C(C(=CC=C3)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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